molecular formula C13H15ClN2O B1332977 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 754214-36-3

2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole

Cat. No.: B1332977
CAS No.: 754214-36-3
M. Wt: 250.72 g/mol
InChI Key: LKDRJSXAQNUYMR-UHFFFAOYSA-N
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Description

Oxadiazole Heterocycles: Structure and Classification

Oxadiazoles constitute a class of heterocyclic aromatic chemical compounds of the azole family with the molecular formula C₂H₂N₂O. These five-membered heterocyclic compounds are characterized by the presence of one oxygen atom and two nitrogen atoms within their ring structure. The fundamental oxadiazole framework is derived from furan through the replacement of two methylene groups with pyridine-type nitrogen atoms.

The classification of oxadiazole compounds is based on the positional arrangement of the heteroatoms within the five-membered ring. Four distinct isomers of oxadiazole exist, each representing a different spatial arrangement of the nitrogen and oxygen atoms. These isomers include 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole. Among these isomers, the 1,3,4-oxadiazole configuration has garnered significant attention from researchers due to its stability and diverse biological activities.

The 1,3,4-oxadiazole isomer demonstrates remarkable structural stability compared to its counterparts. While the 1,2,3-isomer exhibits instability and tends to undergo ring-opening to form diazoketone tautomers, the 1,3,4-oxadiazole maintains its integrity under various chemical conditions. This stability, combined with its unique electronic properties, makes 1,3,4-oxadiazole derivatives particularly valuable in pharmaceutical and materials chemistry applications.

Table 1: Classification and Properties of Oxadiazole Isomers

Isomer Type Systematic Name Stability Primary Applications Notable Characteristics
1,2,3-oxadiazole 1,2,3-oxadiazole Unstable Limited synthetic use Ring-opens to diazoketone
1,2,4-oxadiazole 1,2,4-oxadiazole Stable Pharmaceutical compounds Appears in raltegravir
1,2,5-oxadiazole Furazan Stable Energetic materials High energy density
1,3,4-oxadiazole 1,3,4-oxadiazole Highly stable Diverse biological activities Most extensively studied

The electronic structure of 1,3,4-oxadiazole contributes significantly to its chemical behavior and reactivity patterns. The ring system exhibits aromatic character with delocalized electrons, though the aromaticity is reduced compared to benzene due to the presence of heteroatoms. This reduced aromaticity imparts conjugated diene character to the molecule, influencing its reactivity and interaction with other chemical species.

Historical Development of 1,3,4-Oxadiazole Chemistry

The historical development of 1,3,4-oxadiazole chemistry spans over a century, with significant milestones marking the evolution of synthetic methodologies and understanding of these heterocyclic compounds. The foundational work in oxadiazole chemistry can be traced to the late 19th and early 20th centuries, when pioneering chemists first explored the synthesis and properties of these unique heterocycles.

Emil Fischer made a significant contribution to the field in 1882 when he first synthesized 1,3,4-thiadiazole, establishing important precedents for the development of related heterocyclic systems. This early work laid the groundwork for understanding the cyclization reactions that would later become central to oxadiazole synthesis. The methodological approaches developed during this period influenced subsequent research into oxygen-containing analogs.

A pivotal moment in 1,3,4-oxadiazole chemistry occurred in 1955, when the first monosubstituted 1,3,4-oxadiazoles were reported by two independent research laboratories. This breakthrough marked the beginning of systematic investigation into substituted oxadiazole derivatives and their potential applications. The successful synthesis of these compounds opened new avenues for research and demonstrated the feasibility of creating diverse oxadiazole derivatives through controlled substitution reactions.

The period following 1955 witnessed significant expansion in oxadiazole chemistry, with researchers developing increasingly sophisticated synthetic routes and exploring the biological activities of various derivatives. The development of reliable synthetic methodologies enabled the preparation of libraries of oxadiazole compounds, facilitating systematic structure-activity relationship studies.

Table 2: Historical Milestones in Oxadiazole Chemistry

Year Researcher/Team Achievement Significance
1882 Emil Fischer First synthesis of 1,3,4-thiadiazole Established cyclization methodologies
1955 Two independent laboratories First monosubstituted 1,3,4-oxadiazoles Enabled systematic derivative studies
1965 Ainsworth Synthesis via thermolysis method Alternative synthetic approach
1884 Tiemann and Kruger First 1,2,4-oxadiazole synthesis Expanded isomer accessibility

The evolution of synthetic methodologies has been a continuous process, with each decade bringing new approaches and refinements to existing procedures. Traditional methods focusing on dehydrative cyclization have been supplemented by electrophilic substitution reactions, copper-mediated coupling reactions, oxidative cyclization with catalysts or oxidizing agents, and Huisgen 1,3,4-oxadiazole synthesis. These diverse synthetic approaches have provided chemists with a comprehensive toolkit for creating oxadiazole derivatives with specific structural features and properties.

The development of one-pot synthesis procedures represents a significant advancement in oxadiazole chemistry, offering improved efficiency and reduced synthetic complexity. These methodologies typically involve compounds bearing nitrogen atoms, such as hydrazides, combined with reagents that serve as sources of the 5-substituent, including carboxylic acids, carbon disulfide for sulfur-containing derivatives, and isothiocyanates for amino derivatives.

Position of 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole in Modern Chemical Research

The compound this compound occupies a unique position in contemporary chemical research due to its distinctive structural features and versatile reactivity profile. With the molecular formula C₁₃H₁₅ClN₂O and Chemical Abstracts Service number 754214-36-3, this compound exemplifies the sophisticated design principles employed in modern heterocyclic chemistry.

The structural design of this compound incorporates several strategically important functional groups that enhance its utility in chemical research. The tert-butyl substituent on the phenyl ring provides significant steric hindrance, which can influence the compound's reactivity patterns and interaction with biological targets. This bulky substituent also contributes to the compound's solubility characteristics and stability under various reaction conditions.

The chloromethyl group at the 5-position of the oxadiazole ring represents a particularly valuable synthetic handle for further chemical transformations. This reactive functionality enables nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alcohols, thereby providing access to a diverse array of derivative compounds. The strategic placement of this reactive center allows for controlled modification of the compound's properties while maintaining the integrity of the oxadiazole core.

Modern research applications of this compound span multiple areas of chemical science. In materials chemistry, oxadiazole derivatives have demonstrated potential as electroluminescent materials and hole-blocking components in organic light-emitting devices. The electronic properties of the oxadiazole ring system, combined with the specific substitution pattern of this compound, make it particularly suitable for applications in organic electronics and photonic devices.

Table 3: Structural Features and Research Applications

Structural Component Chemical Function Research Application
1,3,4-oxadiazole core Aromatic heterocycle Electronic materials, biological activity
4-tert-butylphenyl group Steric bulk, hydrophobic character Receptor interactions, solubility modification
Chloromethyl substituent Reactive electrophile Chemical derivatization, linking reactions
Combined structure Multifunctional scaffold Drug design, materials synthesis

The compound's position in modern research is further enhanced by its potential as an intermediate in the synthesis of more complex molecules. The presence of both aromatic and aliphatic reactive sites allows for selective functionalization, enabling the construction of sophisticated molecular architectures. This versatility has made the compound valuable in the development of combinatorial chemistry approaches and parallel synthesis strategies.

Contemporary synthetic methodologies for preparing this compound typically involve cyclization reactions between hydrazides and carboxylic acid derivatives. The specific synthetic route often includes the reaction of 4-(tert-butyl)benzohydrazide with chloroacetic acid under carefully controlled acidic conditions. Optimization of reaction parameters, including temperature, reaction time, and catalyst selection, has enabled researchers to achieve high yields and purities in the production of this compound.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual properties to encompass its role as a representative member of an important class of bioactive heterocycles. Heterocyclic compounds represent fundamental structural motifs in pharmaceutical medicinal chemistry, with five-membered heterocycles serving as core moieties in numerous pharmaceutical drugs.

The oxadiazole nucleus demonstrates exceptional versatility as a pharmacophore, exhibiting broad-spectrum biological activities that include anti-inflammatory, analgesic, antimicrobial, antifungal, antitubercular, anticonvulsant, anticancer, antitumor, antiviral, and antihypertensive properties. This remarkable range of biological activities has established oxadiazole derivatives as privileged structures in drug discovery programs, with researchers actively exploring new derivatives for therapeutic applications.

The compound's significance is further amplified by its representation of advanced synthetic strategies in heterocyclic chemistry. The successful incorporation of multiple functional groups within a single molecular framework demonstrates the sophisticated level of control achieved in modern synthetic methodology. The ability to introduce specific substituents at predetermined positions allows chemists to fine-tune the properties of heterocyclic compounds for specific applications.

Table 4: Biological Activities Associated with 1,3,4-Oxadiazole Derivatives

Activity Type Mechanism of Action Research Focus Areas
Antimicrobial Cell wall disruption Bacterial resistance mechanisms
Anticancer Enzyme inhibition Targeted therapy development
Anti-inflammatory Inflammatory pathway modulation Chronic disease treatment
Antiviral Viral replication interference Emerging viral threats
Anticonvulsant Neuronal excitability regulation Epilepsy management

In the broader context of heterocyclic chemistry, oxadiazole derivatives like this compound serve as important models for understanding structure-activity relationships. The systematic variation of substituents on the oxadiazole core provides insights into how molecular structure influences biological activity, chemical reactivity, and physical properties. These studies contribute to the development of predictive models for designing new heterocyclic compounds with desired characteristics.

The compound also exemplifies the intersection of traditional heterocyclic chemistry with modern computational approaches. Advanced theoretical methods, including density functional theory calculations and molecular dynamics simulations, have been employed to understand the electronic structure and dynamic behavior of oxadiazole derivatives. These computational studies complement experimental investigations and provide valuable insights into the fundamental properties that govern the behavior of these heterocyclic systems.

Recent developments in green chemistry and sustainable synthesis have also influenced the significance of oxadiazole chemistry. Researchers have explored environmentally friendly synthetic routes, including microwave-assisted reactions, ultrasound-promoted cyclizations, and solvent-free synthetic procedures. These developments reflect the evolving priorities in chemical research and demonstrate the adaptability of oxadiazole chemistry to contemporary synthetic challenges.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-13(2,3)10-6-4-9(5-7-10)12-16-15-11(8-14)17-12/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRJSXAQNUYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376945
Record name 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754214-36-3
Record name 2-(Chloromethyl)-5-[4-(1,1-dimethylethyl)phenyl]-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=754214-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-(tert-butyl)benzohydrazide with chloroacetic acid under acidic conditions to form the desired oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include amides, thioethers, or ethers.

    Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole have shown promising results in inhibiting the growth of leukemia and breast cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making them potential candidates for further drug development .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial properties. Research indicates that oxadiazole derivatives can disrupt bacterial cell wall synthesis by targeting specific biosynthetic pathways, such as lipoteichoic acid biosynthesis. This makes them valuable in developing new antibiotics against resistant strains of bacteria .

Material Science

Fluorescent Materials : Oxadiazoles are known for their luminescent properties, which can be harnessed in the development of fluorescent materials. The incorporation of this compound into polymer matrices has been explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to emit light upon excitation .

Agrochemical Applications

Preliminary studies suggest that oxadiazole derivatives may possess herbicidal properties. The structural characteristics of compounds like this compound could be optimized to enhance their efficacy as herbicides or fungicides in agricultural settings .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of several oxadiazole derivatives against human cancer cell lines (e.g., MCF-7 and U-937). The results indicated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Screening

In a comparative study of various oxadiazole compounds against bacterial strains, it was found that those with chloromethyl substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts. This underscores the importance of structural modifications in enhancing the biological activity of oxadiazoles .

Mechanism of Action

The mechanism of action of 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole depends on its specific application:

    In Medicinal Chemistry: The compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

    In Material Science: The electronic properties of the oxadiazole ring contribute to its function in electronic devices, where it can facilitate charge transport and emission of light.

Comparison with Similar Compounds

  • 2-Phenyl-5-(chloromethyl)-1,3,4-oxadiazole
  • 2-[4-(Methyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole
  • 2-[4-(tert-Butyl)phenyl]-5-(methyl)-1,3,4-oxadiazole

Comparison:

  • Unique Features: The presence of the tert-butyl group in 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that lack this bulky substituent.
  • Reactivity: The chloromethyl group in this compound is highly reactive towards nucleophiles, making it a versatile intermediate for further chemical modifications.

Biological Activity

2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₅ClN₂O
  • Molecular Weight : 250.73 g/mol
  • CAS Number : 754214-36-3
  • Melting Point : 69-70 °C
  • Hazard Classification : Irritant

Biological Activities

The biological activities of this compound have been investigated in various studies. The compound exhibits a range of pharmacological effects including:

  • Antitumor Activity : Research indicates that oxadiazole derivatives show significant cytotoxic effects against various cancer cell lines. In particular, derivatives of oxadiazole have demonstrated promising results in inhibiting tumor growth and proliferation.

Antitumor Studies

A study on a series of oxadiazole compounds revealed that modifications to the oxadiazole structure can enhance antitumor activity. For instance, a derivative with a similar structure exhibited an IC50 value of approximately 2.76 µM against ovarian adenocarcinoma (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) cell lines .

CompoundCell LineIC50 (µM)
This compoundOVXF 8992.76
This compoundPXF 17529.27

The mechanisms through which oxadiazoles exert their biological effects are multifaceted:

  • Inhibition of Enzymes : Oxadiazole derivatives have shown inhibitory activity against various enzymes such as histone deacetylases (HDACs), carbonic anhydrases (CAs), and butyrylcholinesterase (BChE), which are critical in cancer progression and neurodegenerative diseases .
  • Receptor Interaction : Some studies suggest that oxadiazoles may interact with specific receptors such as GABA receptors, influencing neuronal excitability and potentially providing therapeutic benefits in neurological disorders .

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives for their antitumor properties. The study assessed the cytotoxicity of these compounds against a panel of eleven human tumor cell lines using monolayer cell survival assays. The most potent compound demonstrated an IC50 value significantly lower than that of established chemotherapeutics .

Q & A

Basic: What are the optimal synthetic routes for 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole?

Methodological Answer:
The compound can be synthesized via cyclization of hydrazide intermediates. A modified approach involves reacting tert-butyl-substituted hydrazides with chloroacetyl chloride under reflux in anhydrous tetrahydrofuran (THF) for 12–16 hours. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) yields >85% purity. Key intermediates (e.g., hydrazides) should be characterized by FT-IR and 1H^1H-NMR to confirm functional groups and regioselectivity .

Basic: How can the chloromethyl group’s reactivity be characterized for derivatization?

Methodological Answer:
The chloromethyl group (-CH2_2Cl) undergoes nucleophilic substitution. Reactivity can be assessed using:

  • Kinetic studies with sodium azide (NaN3_3) in DMF at 60°C, monitored by 1H^1H-NMR for disappearance of -CH2_2Cl (δ ~4.6 ppm).
  • Hammett analysis to compare substituent effects on reaction rates.
  • Computational modeling (e.g., DFT at B3LYP/6-31G* level) to predict electronic effects of the tert-butyl group on Cl mobility .

Advanced: How do structural modifications (e.g., tert-butyl vs. methyl groups) affect the compound’s electronic properties?

Methodological Answer:
Substituent effects are quantified via:

  • Cyclic voltammetry to measure HOMO/LUMO energies. For example, tert-butyl groups increase steric bulk, reducing π-stacking interactions (observed in similar oxadiazoles with HOMO = -6.2 eV and LUMO = -2.4 eV) .
  • X-ray crystallography (e.g., monoclinic C2/c space group parameters: a = 19.215 Å, b = 22.847 Å) to compare bond lengths and angles with analogs .
  • Solvatochromism studies in polar/nonpolar solvents to assess dipole moment changes .

Advanced: How can contradictory biological activity data for oxadiazole derivatives be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Resolve via:

  • Reproducibility protocols : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO <0.1%).
  • HPLC-MS purity verification (>95%) to exclude side products (e.g., unreacted hydrazides).
  • Dose-response curves (IC50_{50} values) across multiple replicates to identify outliers .

Basic: What analytical techniques confirm the compound’s structure and purity?

Methodological Answer:

  • 1H^1H-/13C^{13}C-NMR : Confirm tert-butyl protons (δ ~1.3 ppm) and oxadiazole carbons (δ ~165–170 ppm).
  • FT-IR : Oxadiazole ring C=N stretching at ~1600 cm1^{-1}.
  • Elemental analysis : Match calculated vs. observed %C, %H, %N (deviation <0.3%).
  • HPLC : Use C18 columns (acetonitrile/water gradient) to detect impurities .

Advanced: What strategies optimize the compound’s solubility for in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use 10% β-cyclodextrin in PBS to enhance aqueous solubility.
  • Salt formation : React with sodium methoxide to form a water-soluble sodium salt.
  • Micellar encapsulation : Employ Pluronic F-127 (20% w/v) to stabilize hydrophobic moieties. Validate via dynamic light scattering (DLS) for particle size <100 nm .

Advanced: How can computational models predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., COX-2, PDB ID 5KIR) to simulate binding affinities.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR studies : Corrogate substituent parameters (e.g., logP, molar refractivity) with experimental IC50_{50} values .

Basic: What safety protocols are recommended for handling the chloromethyl group?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile chloro-intermediates.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Waste disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How does the tert-butyl group influence thermal stability?

Methodological Answer:

  • TGA/DSC : Analyze decomposition onset temperatures (Td_d). Tert-butyl groups typically increase Td_d by ~20°C compared to methyl analogs due to steric protection.
  • Activation energy (Ea_a) : Calculate via Kissinger method using DSC data at multiple heating rates (5–20°C/min) .

Advanced: What strategies address low yields in large-scale synthesis?

Methodological Answer:

  • Flow chemistry : Optimize residence time (e.g., 30 min at 80°C) using microreactors to minimize side reactions.
  • Catalyst screening : Test Pd/C or FeCl3_3 to accelerate cyclization steps.
  • Process analytical technology (PAT) : Use in-line FT-IR for real-time monitoring of intermediate conversion .

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